N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide
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Overview
Description
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tetrahydrofuran ring attached to a thiazole ring, which is further substituted with an ethylphenyl group and a carboxamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Substitution Reactions: The ethylphenyl group can be introduced through electrophilic aromatic substitution reactions, where the thiazole ring undergoes substitution with an ethylphenyl halide in the presence of a Lewis acid catalyst.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a diol precursor under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in key biological processes, such as DNA replication and protein synthesis . It can also interact with cell membrane components, leading to disruption of membrane integrity and cell death . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-ethylphenyl)-5-methyl-1H-indole-2-carboxamide: This compound has a similar structure but contains an indole ring instead of a thiazole ring.
N-(4-ethylphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: This compound contains an oxazole ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and tetrahydrofuran rings, which contribute to its diverse biological activities .
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C17H20N2O2S/c1-3-12-6-8-13(9-7-12)15-11(2)22-17(18-15)19-16(20)14-5-4-10-21-14/h6-9,14H,3-5,10H2,1-2H3,(H,18,19,20) |
InChI Key |
NEPUOCJSPRZZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CCCO3)C |
Origin of Product |
United States |
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